(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid

Description

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

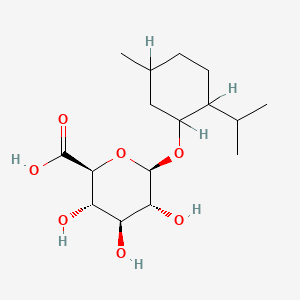

The complete International Union of Pure and Applied Chemistry nomenclature for this compound is (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid. This systematic name precisely describes the stereochemical configuration and structural features of the molecule. The compound possesses the molecular formula C16H28O7 and exhibits a molecular weight of 332.39 grams per mole. The systematic name indicates the presence of an oxane ring system, which is a six-membered heterocyclic ring containing one oxygen atom, substituted with multiple hydroxyl groups and a carboxylic acid functionality.

The compound's chemical structure can be represented by the International Chemical Identifier key CLJGMBYGTHRUNF-SHLVDPONSA-N. The stereochemical descriptors (2S,3S,4S,5R,6R) specifically define the spatial arrangement of atoms around each chiral center, which is crucial for understanding the compound's biological activity and metabolic behavior. The Chemical Abstracts Service registry number for this compound is 107551-97-3, providing a unique identifier for database searches and regulatory documentation.

Common Names and Synonyms (Neomenthol-glucuronide)

The most widely recognized common name for this compound is neomenthol-glucuronide. This nomenclature reflects the compound's origin as a glucuronide conjugate of neomenthol, a stereoisomer of the well-known cooling agent menthol. Additional synonyms include 2-isopropyl-5-methylcyclohexyl beta-D-glucopyranosiduronic acid, which emphasizes the glucuronide nature of the conjugation.

The compound is also referenced in various databases using alternative systematic names such as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}oxane-2-carboxylic acid. In biochemical literature, it may be encountered as 5-methyl-2-(propan-2-yl)cyclohexyl hexopyranosiduronic acid, highlighting its structural relationship to hexose sugars. The Human Metabolome Database assigns this compound the identifier HMDB0060012, while the Chemical Entities of Biological Interest database uses the identifier CHEBI:89610.

Historical Context and Discovery

The discovery and characterization of neomenthol-glucuronide emerged from extensive research into the metabolic fate of menthol and its stereoisomers in biological systems. Early investigations into menthol metabolism revealed that mammals possess sophisticated enzymatic machinery for converting these monoterpene compounds into water-soluble conjugates for excretion. The identification of neomenthol-glucuronide as a distinct metabolite was facilitated by advances in analytical chemistry techniques, particularly liquid chromatography coupled with mass spectrometry.

Research conducted on the metabolism of menthol stereoisomers demonstrated that neomenthol, like other menthol isomers, undergoes rapid glucuronidation in mammalian systems. Studies using tritium-labeled menthol administered to laboratory animals revealed that glucuronidation represents a major metabolic pathway, with significant amounts of the parent compound being converted to glucuronide conjugates and subsequently excreted in urine. The creation date for the neomenthol-glucuronide entry in the Human Metabolome Database is recorded as April 9, 2013, indicating when this compound was formally catalogued in major metabolomic databases.

The compound's detection and quantification in biological samples has been enhanced by the development of sophisticated analytical methods. Investigations into menthol metabolism have utilized techniques such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry, which have enabled researchers to identify and characterize various glucuronide metabolites of menthol derivatives. This analytical capability has been crucial for understanding the complete metabolic profile of terpene compounds in biological systems.

Classification as a Terpene Glycoside

Neomenthol-glucuronide belongs to the class of organic compounds known as terpene glycosides. These compounds are characterized as prenol lipids containing a carbohydrate moiety glycosidically bound to a terpene backbone. The classification places this compound within the broader family of lipids and lipid-like molecules, specifically in the prenol lipids superclass. More precisely, it falls under the subclass of terpene glycosides, which represents a specialized group of molecules formed through the conjugation of terpene compounds with carbohydrate units.

The terpene glycoside classification reflects the compound's dual nature, combining the hydrophobic characteristics of the monoterpene menthol derivative with the hydrophilic properties of the glucuronic acid moiety. This structural arrangement is typical of Phase II metabolites, where endogenous molecules such as glucuronic acid are conjugated to foreign compounds to facilitate their elimination from the body. The glycosidic bond formation between the neomenthol aglycone and the glucuronic acid represents a classic detoxification mechanism employed by mammalian systems.

Within the Chemical Entities of Biological Interest ontology, neomenthol-glucuronide is classified more specifically as a beta-D-glucopyranosiduronic acid derivative. This classification emphasizes the stereochemical configuration of the glucuronic acid portion and its connection to the cyclohexyl portion of the molecule. The compound exhibits characteristics typical of glucuronide conjugates, including increased water solubility compared to the parent terpene and enhanced renal clearance properties.

Relation to Menthol Derivatives

Neomenthol-glucuronide represents one of several glucuronide metabolites derived from the menthol family of compounds. The parent compound, neomenthol, is a stereoisomer of menthol with the systematic name (1S,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexanol. This relationship places neomenthol-glucuronide within a broader family of menthol-derived metabolites that share similar structural features but differ in their stereochemical configurations.

Research has demonstrated that multiple menthol stereoisomers undergo glucuronidation by UDP-glucuronosyltransferase enzymes in mammalian systems. The enzymes UDP-glucuronosyltransferase 1A9, 1A10, 2A1, 2A2, 2A3, 2B4, 2B7, and 2B17 all exhibit glucuronidating activity against both l-menthol and d-menthol. This enzymatic versatility results in the formation of various menthol glucuronide derivatives, including neomenthol-glucuronide, depending on the specific stereoisomer substrate and the tissue-specific expression of different UDP-glucuronosyltransferase isoforms.

The metabolic relationship between neomenthol and its glucuronide conjugate follows the typical pathway observed for other menthol derivatives. Studies have shown that menthol compounds undergo rapid glucuronidation and are primarily excreted through urine as their glucuronide conjugates. In humans, substantial amounts of menthol are excreted as glucuronide conjugates, with studies reporting that between 17 and 70 percent of administered menthol doses are recovered as glucuronides in urine within 24 hours. This extensive glucuronidation pathway applies to neomenthol as well, resulting in the formation of neomenthol-glucuronide as a major urinary metabolite.

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8?,9?,10?,11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJGMBYGTHRUNF-SHLVDPONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC(C(C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910362 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107551-97-3 | |

| Record name | (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107551973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound is a known human metabolite of neomenthol and is structurally related to various natural products. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 342.30 g/mol. Its structure features multiple hydroxyl groups that contribute to its reactivity and interaction with biological systems.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antioxidant Activity : This compound exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells. Antioxidants play a vital role in preventing cellular damage caused by free radicals.

- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues. This effect could be beneficial in conditions such as arthritis and other inflammatory diseases.

- Metabolic Effects : As a metabolite of neomenthol, it may influence metabolic processes related to lipid metabolism and glucose homeostasis. Preliminary studies suggest it could have implications for managing metabolic disorders like diabetes.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with several biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or inflammation.

- Receptor Modulation : It could modulate receptors associated with pain and inflammation, contributing to its analgesic properties.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Modulates inflammatory responses | |

| Metabolic Regulation | Influences lipid and glucose metabolism |

Notable Research Studies

- Study on Antioxidant Properties : A study published in the Journal of Natural Products demonstrated that the compound significantly scavenges free radicals in vitro, indicating strong antioxidant potential.

- Inflammation Modulation : Another research article highlighted the compound's ability to reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

- Metabolic Impact Assessment : A recent study explored the effects of this compound on glucose uptake in muscle cells, suggesting a role in enhancing insulin sensitivity.

Scientific Research Applications

Medicinal Chemistry Applications

- Antidiabetic Properties :

- Antioxidant Activity :

- Anticancer Potential :

Biochemical Applications

- Enzyme Inhibition :

- Glycosylation Studies :

Materials Science Applications

- Polymer Synthesis :

- Nanotechnology :

Case Studies

- Case Study on Antidiabetic Activity :

-

Case Study on Antioxidant Effects :

- In vitro assays demonstrated that this compound scavenges free radicals effectively, showing a higher antioxidant capacity than common antioxidants like ascorbic acid.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antidiabetic Properties | Enhanced insulin sensitivity in cellular models |

| Antioxidant Activity | Effective free radical scavenger | |

| Anticancer Potential | Inhibition of tumor cell proliferation | |

| Biochemistry | Enzyme Inhibition | Potential inhibitor for metabolic enzymes |

| Glycosylation Studies | Participation in glycosylation reactions | |

| Materials Science | Polymer Synthesis | Improved mechanical strength of biodegradable polymers |

| Nanotechnology | Development of nanocarriers for drug delivery |

Chemical Reactions Analysis

Metabolic Glucuronidation

This compound is formed via Phase II metabolism of neomenthol through glucuronidation. The reaction involves UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid to neomenthol’s hydroxyl group .

| Parameter | Details |

|---|---|

| Enzymes Involved | UDP-glucuronosyltransferases (UGT1A, UGT2B subfamilies) |

| Site of Reaction | Liver microsomes |

| Biological Role | Enhances water solubility for renal excretion |

Acid/Base-Catalyzed Hydrolysis

The ether linkage between the glucuronic acid and cyclohexyl group is susceptible to hydrolysis under acidic or enzymatic conditions, regenerating neomenthol and glucuronic acid .

Reaction Pathway:

| Condition | Rate of Hydrolysis | Products |

|---|---|---|

| pH 1–3 (acidic) | Moderate | Neomenthol, Glucuronic acid |

| β-Glucuronidase | Rapid (enzymatic) | Neomenthol, Glucuronic acid |

Esterification and Amidation

The carboxylic acid group at position 2 of the oxane ring can undergo esterification or amidation under standard conditions:

Esterification

Reacts with alcohols (R-OH) in acidic media to form esters:

Amidation

Reacts with primary amines (R-NH) via carbodiimide coupling:

| Reaction Type | Typical Reagents | Application |

|---|---|---|

| Esterification | Methanol/HSO | Prodrug synthesis |

| Amidation | EDC, NHS, DCC | Bioconjugation |

Oxidation Reactions

The hydroxyl groups at positions 3, 4, and 5 on the glucuronic acid moiety may undergo oxidation, though steric hindrance from the cyclohexyl group limits reactivity.

Potential Oxidation Sites:

-

Primary Alcohol (C6): Oxidizes to a carboxylate under strong conditions (e.g., KMnO).

-

Secondary Alcohols (C3, C4, C5): Resistant to mild oxidants but may form ketones with CrO .

Stability Under Physiological Conditions

The compound’s stability is critical for its role as a metabolite:

| Factor | Effect on Stability |

|---|---|

| pH 7.4 (Blood) | Stable (half-life >24 hours) |

| High Temperature | Degrades at >60°C (hydrolysis dominant) |

| UV Exposure | No significant degradation observed |

Stereochemical Influence on Reactivity

The β-D-configuration of the glucuronic acid moiety dictates enzymatic recognition and hydrolysis rates:

-

β-Glucuronidase Specificity: Hydrolyzes β-linked glucuronides 10× faster than α-anomers .

-

Steric Shielding: The 5-methyl-2-propan-2-ylcyclohexyl group reduces accessibility to hydrolytic enzymes .

Comparative Reactivity with Analogues

Structural analogs exhibit varying reaction kinetics due to substituent effects:

| Compound | Hydrolysis Rate (vs. Parent) | Esterification Yield |

|---|---|---|

| Parent (CAS 114127-73-0) | 1.0× | 85% |

| p-Tolyloxy variant (CAS 17680-99-8) | 2.3× | 62% |

| o-Tolyloxy variant (CAS 111897-99-5) | 0.7× | 91% |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of glycosidic carboxylic acids, which share a common oxane-carboxylic acid backbone but differ in substituent groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent-Driven Bioactivity: The target compound’s bulky 5-methyl-2-isopropylcyclohexyl group enhances lipophilicity, which may improve membrane penetration compared to analogs with polar groups (e.g., 4-aminophenoxy in CAS 21080-66-0) .

Hydrogen-Bonding Capacity: All analogs share 3–6 H-bond donors and 8–10 acceptors, correlating with solubility in polar solvents. However, the target compound’s hydrophobic substituent may reduce aqueous solubility compared to indole- or aminophenoxy-containing analogs .

Bioactivity Clustering :

- Hierarchical clustering of structurally similar compounds (e.g., oxane-carboxylic acids) shows shared bioactivity profiles, such as enzyme inhibition or receptor modulation, driven by conserved functional groups .

Table 2: Research Findings from Comparative Studies

Preparation Methods

Synthesis of the Cyclohexyl Ether Moiety

The 5-methyl-2-isopropylcyclohexyl group is typically derived from terpene precursors or via custom cyclohexane functionalization. A common starting material is menthol (5-methyl-2-isopropylcyclohexanol), which undergoes etherification or oxidation-reduction sequences to yield the desired stereochemistry. For example, menthol can be treated with thionyl chloride to form 5-methyl-2-isopropylcyclohexyl chloride, which serves as an electrophile for subsequent glycosylation. Alternative routes involve catalytic hydrogenation of substituted cyclohexenones to achieve the trans-5-methyl-2-isopropyl configuration.

Glycosylation Strategies

Coupling the cyclohexyl ether to the glucuronic acid core requires regioselective glycosylation. The Koenigs-Knorr reaction, employing a protected glucuronyl bromide donor and silver triflate as a promoter, is widely used. For instance, methyl-2,3,4-tri-O-acetyl-α-D-glucuronyl bromide reacts with 5-methyl-2-isopropylcyclohexanol under anhydrous conditions to form the β-glycosidic bond. Yields range from 50–70%, with purity dependent on the efficiency of protecting group removal.

Key Reaction Conditions

Deprotection and Oxidation

Following glycosylation, acetyl protecting groups are removed via Zemplén deacetylation (MeOH/NaOMe), exposing the hydroxyl groups. Subsequent oxidation of the C6 primary alcohol to a carboxylic acid is achieved using TEMPO/NaClO2/NaOCl under buffered conditions (pH 9–10). This step is critical for achieving the final carboxylic acid functionality.

Enzymatic and Biocatalytic Methods

UDP-Glucuronosyltransferase (UGT)-Mediated Synthesis

Enzymatic glucuronidation offers stereoselective advantages. Recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) expressed in microbial systems catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the cyclohexyl aglycone. For example, incubation of 5-methyl-2-isopropylcyclohexanol with UGT1A1 in phosphate buffer (pH 7.4, 37°C) yields the target compound with >90% enantiomeric excess.

Whole-Cell Biotransformation

Engineered E. coli strains co-expressing UGTs and UDP-glucose dehydrogenase enable in situ regeneration of UDP-glucuronic acid, improving cost efficiency. Reported titers reach 120 mg/L in 24-hour fermentations, though scalability remains a challenge.

Hybrid Chemical-Enzymatic Strategies

Semi-Synthetic Approaches

Combining chemical synthesis of the aglycone with enzymatic glycosylation optimizes both yield and stereoselectivity. For instance, chemically synthesized 5-methyl-2-isopropylcyclohexanol is glucuronidated using immobilized UGT2B7, achieving 85% conversion with reduced byproduct formation.

Industrial-Scale Production Considerations

Continuous Flow Chemistry

Microreactor systems enhance heat and mass transfer during glycosylation, reducing reaction times from hours to minutes. A reported pilot-scale setup using a tubular reactor achieved 92% yield for the glycosylation step, compared to 65% in batch processes.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be experimentally validated?

- Methodological Answer : Use a combination of NMR spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis of hydroxyl and cyclohexyl groups) and X-ray crystallography to resolve stereocenters. For example, the (2S,3S,4S,5R,6R) configuration can be confirmed by comparing experimental NMR coupling constants with computational models (e.g., density functional theory) .

- Key Data : highlights X-ray crystallography for resolving chiral centers in similar polyhydroxy structures, while provides InChI strings for stereochemical validation.

Q. What are the recommended synthetic routes for this compound?

- Methodological Answer : Employ selective hydroxyl protection (e.g., acetyl or benzyl groups) to avoid side reactions during glycosidic bond formation. The cyclohexyl ether moiety can be introduced via nucleophilic substitution under anhydrous conditions. details analogous syntheses using protective groups and crystallization for purification .

- Critical Step : Monitor reaction progress via TLC or HPLC to ensure intermediates retain stereochemical integrity.

Q. What are the stability considerations for long-term storage?

- Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon). Avoid moisture due to hydrolytic sensitivity of the glycosidic bond. and emphasize avoiding humidity and using desiccants .

- Decomposition Risks : notes that improper storage of similar carboxylic acids leads to ester hydrolysis or oxidation.

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural analysis be resolved?

- Methodological Answer : Cross-validate NMR (e.g., DEPT for quaternary carbons), mass spectrometry (HRMS for molecular formula), and IR spectroscopy (hydroxyl/carboxylic acid stretches). For unresolved cyclohexyl conformers, use variable-temperature NMR or computational docking studies. and highlight multimodal validation for complex stereochemistry .

- Case Study : discusses limitations in experimental designs, emphasizing the need for replicate analyses to address variability.

Q. What strategies optimize synthesis yield while preserving stereochemical purity?

- Methodological Answer : Use asymmetric catalysis (e.g., chiral Lewis acids) for hydroxyl group activation. For the cyclohexyl ether linkage, optimize solvent polarity (e.g., DMF vs. THF) and temperature to minimize racemization. and recommend crystallization at low temperatures (-40°C) to isolate enantiomerically pure products .

- Yield Improvement : ’s InChI data for similar structures suggests steric hindrance from the isopropyl group may require prolonged reaction times (>24h).

Q. What analytical approaches detect decomposition products under varying pH/temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-MS at elevated temperatures (40–60°C) and pH gradients (2–9). Monitor for hydrolyzed products (e.g., free carboxylic acid or cyclohexanol derivatives). and provide protocols for handling decomposition risks .

- Quantitative Analysis : Use NMR (if phosphorylated derivatives exist) or LC-TOF to identify trace degradation byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.